[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid
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Overview
Description
2-®-Piperazine carboxylic acid 2csa is a compound that belongs to the class of carboxylic acids. Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). This compound is particularly interesting due to its unique structure, which includes a piperazine ring, a common motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Piperazine carboxylic acid 2csa can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes to form the carboxylic acid. Another method is the hydrolysis of nitriles, where a nitrile is converted to a carboxylic acid in the presence of water and an acid or base catalyst . Additionally, the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid, is also a viable method .
Industrial Production Methods
Industrial production of carboxylic acids, including 2-®-Piperazine carboxylic acid 2csa, often involves large-scale oxidation processes. These processes typically use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert primary alcohols or aldehydes into carboxylic acids . The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-®-Piperazine carboxylic acid 2csa undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic acyl substitution
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols .
Scientific Research Applications
2-®-Piperazine carboxylic acid 2csa has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-®-Piperazine carboxylic acid 2csa involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The piperazine ring can also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
2-®-Piperazine carboxylic acid 2csa can be compared with other carboxylic acids and piperazine derivatives. Similar compounds include:
Piperazine: A simple piperazine ring without the carboxyl group.
Acetic acid: A simple carboxylic acid without the piperazine ring.
Citric acid: A tricarboxylic acid with multiple carboxyl groups
The uniqueness of 2-®-Piperazine carboxylic acid 2csa lies in its combination of a piperazine ring and a carboxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O4S.C5H10N2O2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t2*7-,10-;4-/m111/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIUNVZQXMGFL-WNLDLFBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@H](CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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